ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a cyano group and an ethyl ester group attached to a quinoline core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate typically involves the condensation of ethyl cyanoacetate with 1-ethylquinolin-2(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the cyano and ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Quinoline derivatives, including this compound, are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate is primarily related to its ability to interact with various biological targets. The cyano group and the quinoline core can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Known for its antimicrobial and anticancer properties.
1-Substituted 3-(2-hydroxyethylamino)quinoline-2,4(1H,3H)-diones: Exhibits biological activity against oxidative stress-related diseases.
2-Alkyl-1-methyl-1,2,3,4-tetrahydroquinolines: Known for their chiral properties and diverse pharmacological activities.
Uniqueness
Ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate is unique due to the presence of both a cyano group and an ethyl ester group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H16N2O2 |
---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-14-8-6-5-7-12(14)9-10-15(18)13(11-17)16(19)20-4-2/h5-10H,3-4H2,1-2H3/b15-13+ |
InChI-Schlüssel |
XAJKDFPMPPTAMD-FYWRMAATSA-N |
Isomerische SMILES |
CCN1/C(=C(\C#N)/C(=O)OCC)/C=CC2=CC=CC=C21 |
Kanonische SMILES |
CCN1C(=C(C#N)C(=O)OCC)C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.